(S,S)-(-)-Hydrobenzoin

Descripción

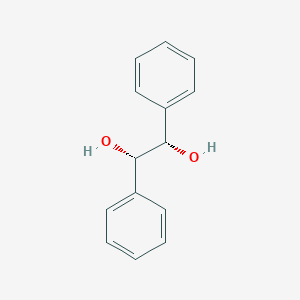

(S,S)-(-)-Hydrobenzoin (IUPAC name: (1S,2S)-1,2-diphenylethane-1,2-diol) is a chiral vicinal diol characterized by two hydroxyl groups attached to adjacent carbon atoms in a diphenylethane backbone. Its molecular formula is C₁₄H₁₄O₂, with a molar mass of 214.26 g/mol. The compound exhibits C₂ symmetry, which imparts distinct stereochemical properties critical for asymmetric synthesis and catalysis.

Propiedades

IUPAC Name |

(1S,2S)-1,2-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDTPWNFBQHEB-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357389, DTXSID801021449 | |

| Record name | (S,S)-(-)-Hydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-1,2-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-48-1, 2325-10-2 | |

| Record name | Hydrobenzoin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrobenzoin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002325102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S,S)-(-)-Hydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-1,2-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-1,2-diphenylethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROBENZOIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX45Q7714B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROBENZOIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR8L8S2Y8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S,S)-(-)-Hydrobenzoin can be synthesized through several methods. One common approach involves the reduction of benzil using a chiral catalyst. The reduction process typically employs a catalyst such as a chiral oxazaborolidine, which facilitates the enantioselective reduction of benzil to this compound. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent like tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a chiral catalyst to achieve the desired enantioselectivity. The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: (S,S)-(-)-Hydrobenzoin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to benzil using oxidizing agents such as nitric acid or potassium permanganate.

Reduction: Further reduction of this compound can yield compounds like benzoin or benzyl alcohol.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

Oxidation: Benzil.

Reduction: Benzoin, benzyl alcohol.

Substitution: Various substituted benzoin derivatives.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Chiral Auxiliary:

(S,S)-(-)-Hydrobenzoin serves as an effective chiral auxiliary in the synthesis of enantiopure compounds. It can be utilized to prepare various chiral alcohols and amines through its derivatives. For instance, it has been employed to synthesize (1S,2S,1′S)- and (1S,2S,1′R)-2-(cyclohex-2′-enyloxy)-1,2-diphenylethanol, which are intermediates for producing enantiopure cyclohexitols.

Direct Asymmetric Aldol Reactions:

The this compound/Ca complex has been shown to catalyze direct asymmetric aldol reactions effectively. This reaction involves acetophenone and pivalaldehyde to produce (R)-3-hydroxy-4,4-dimethyl-1-phenylpentan-1-one, showcasing hydrobenzoin's utility in forming complex molecules with defined stereochemistry.

Catalytic Applications

NHC Catalysis:

Recent studies have highlighted the use of hydrobenzoin in N-heterocyclic carbene (NHC) catalysis for synthesizing hydrobenzoin from aromatic aldehydes. This method offers a practical one-pot synthesis approach that enhances efficiency and reduces waste.

Enantioseparation Techniques:

Research indicates that hydrobenzoin can be effectively separated into its enantiomers using complexation with cyclodextrins. This technique is crucial for applications requiring specific enantiomers, especially in pharmaceuticals where chirality plays a significant role in drug efficacy.

Mecanismo De Acción

The mechanism of action of (S,S)-(-)-Hydrobenzoin in chemical reactions involves its ability to act as a chiral inducer. In asymmetric synthesis, it can influence the stereochemistry of the products formed. The hydroxyl groups in this compound can participate in hydrogen bonding and other interactions, which help stabilize transition states and intermediates, leading to enantioselective outcomes.

Comparación Con Compuestos Similares

Quantitative Data and Research Findings

Table 1: Binding Constants (KHG) of Boronic Acid Hosts with Hydrobenzoin Enantiomers

| Host | KHG(S,S) (10³ M⁻¹) | KHG(R,R) (10³ M⁻¹) | Selectivity (S,S/R,R) |

|---|---|---|---|

| (S,S)-2 | 5.3 | 1.3 | 4.08 |

| (S)-6 | 2.1 | 1.2 | 1.75 |

| (R)-8 | 1.8 | 0.9 | 2.00 |

Mechanistic and Structural Insights

- Crystallography : The complex of host (R,R)-2 with (S,S)-hydrobenzoin reveals a cyclic boronate structure with B-O bond lengths of 1.36 Å and O-B-O angles of 113.23° , explaining enantioselective binding.

- Capillary Electrophoresis : Enantioseparation of hydrobenzoin relies on borate complexation and sulfated cyclodextrins, achieving baseline separation via differential host-guest interactions.

Actividad Biológica

1. Synthesis and Properties

This compound is synthesized through the reduction of benzil, typically using biocatalysts like Talaromyces flavus. This organism exhibits pH-dependent selectivity for the conversion of benzil to hydrobenzoin, with optimal production occurring at pH 7.0, yielding (S,S)-hydrobenzoin with high enantiomeric excess (ee > 99%) . The enzyme system involved includes multiple dehydrogenases that facilitate this transformation .

2.1 Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound and its derivatives on various cancer cell lines. For instance, compounds derived from hydrobenzoin were tested against U87 (glioblastoma), CaCo-2 (colon cancer), and MCF7 (breast cancer) cells. The results indicated that while some derivatives showed no significant toxicity at concentrations up to 150 µM, others exhibited notable cytotoxicity, particularly in HepG-2 liver cancer cells .

Table 1: Cytotoxicity of Hydrobenzoin Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1a | HepG-2 | 70 ± 2 |

| 1b | HepG-2 | 58 ± 4 |

| 2a | U87 | Not toxic |

| 2b | CaCo-2 | Not toxic |

The biological mechanisms through which hydrobenzoin exerts its effects include interference with cell survival pathways and potential inhibition of cyclooxygenase enzymes (COX). One study reported that certain hydrobenzoin derivatives displayed inhibitory activity against COX-2, an enzyme often associated with inflammation and cancer progression .

3. Case Studies

Case Study: Antagonistic Activity on mAChRs

A study synthesized chiral hydrobenzoin esters and investigated their binding affinity to muscarinic acetylcholine receptors (mAChRs). Among the tested compounds, one derivative demonstrated a binding constant in the single-digit nanomolar range towards the hM1 receptor subtype, indicating significant potential for therapeutic applications targeting neurological conditions .

Case Study: Stability and Decomposition

Research also focused on the stability of hydrobenzoin derivatives in biological media. It was found that these compounds exhibited variable rates of decomposition in different buffers, which could impact their efficacy and bioavailability in therapeutic settings. The stability profile is crucial for drug development as it determines the practical applicability of these compounds in clinical scenarios .

4. Conclusion

This compound shows promising biological activity with implications for cancer treatment and potential neurological applications. Its synthesis via biocatalysis offers a sustainable route to produce this compound with high enantiomeric purity. Ongoing research into its mechanisms of action and stability will further elucidate its role in pharmacology and therapeutic development.

Q & A

Q. Basic: What experimental methods are recommended for synthesizing and characterizing (S,S)-(-)-Hydrobenzoin in asymmetric synthesis?

Answer:

this compound is synthesized via enantioselective reduction of benzoin derivatives or enzymatic resolution. A common method involves asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) to ensure high enantiomeric excess (ee) . Characterization requires a combination of:

Q. Basic: How is this compound utilized as a chiral auxiliary in stereoselective reactions?

Answer:

(S,S)-Hydrobenzoin acts as a chiral template in glycolate aldol additions and SN2' reactions. For example:

- In anti-selective aldol reactions , the auxiliary constrains boron enolate geometry, favoring 1,2-anti adducts with aldehydes (e.g., isobutyraldehyde) via chelation control. Diastereoselectivity (d.r.) ranges from 4:1 to 9:1, depending on substituents .

- In allylic substitutions , it directs regioselectivity in stannylene acetal intermediates, enabling synthesis of polyhydroxy compounds like (+)-polyoxamic acid .

Key step : Removal of the auxiliary via acidolysis or hydrogenolysis without racemization .

Q. Advanced: What methodologies enable precise determination of enantiomeric excess (ee) for this compound in host-guest systems?

Answer:

The enantioselective indicator displacement assay (eIDA) is a high-throughput method:

- Host-guest binding : Boronic acid hosts (e.g., Host-2) exhibit differential binding constants () for (S,S)- vs. (R,R)-hydrobenzoin (; ) .

- Optical detection : Titration in MeOH with para-toluenesulfonic acid buffer (pH 7.4) at 25°C, monitored via UV-Vis or fluorescence. Data fitting to displacement curves quantifies ee with <5% error .

Q. Advanced: How can computational models predict stereochemical outcomes in reactions involving this compound?

Answer:

Density functional theory (DFT) using M06-2X or M06 functionals is recommended:

- M06-2X accurately models noncovalent interactions (e.g., aromatic stacking in host-guest complexes) and transition-state geometries .

- Key parameters : Solvent effects (e.g., MeOH dielectric constant), dispersion corrections, and conformational sampling of the hydrobenzoin backbone.

- Validation : Compare computed vs. experimental NMR chemical shifts (δ ± 0.5 ppm) or binding energies (±2 kcal/mol) .

Q. Advanced: How can researchers resolve contradictory stereochemical outcomes in hydrobenzoin-mediated reactions?

Answer:

Contradictions often arise from competing steric/electronic effects. A systematic approach includes:

- Substituent screening : Ortho-substituted hydrobenzoin auxiliaries may reduce selectivity (e.g., d.r. drops from 9:1 to 4:1 with benzaldehyde) due to distorted transition states .

- Kinetic vs. thermodynamic control : Monitor reaction progress via in situ IR or LC-MS to identify intermediates.

- Cross-validation : Compare results across multiple substrates (e.g., branched vs. linear aldehydes) and computational models .

Q. Advanced: What analytical techniques are critical for assessing batch-to-batch purity in this compound?

Answer:

- Chiral GC/MS : Detects trace impurities (<0.1%) using β-cyclodextrin columns.

- DSC (Differential Scanning Calorimetry : Melting point consistency (literature range: 132–134°C) indicates crystalline purity .

- ICP-MS : Quantifies residual metals (e.g., Sn, Ru) from catalytic synthesis steps (limit: <1 ppm) .

Q. Advanced: How can reaction conditions be optimized to enhance diastereoselectivity in hydrobenzoin-auxiliary-mediated syntheses?

Answer:

- Solvent polarity : Use THF or DCM to stabilize enolate intermediates; avoid DMF (reduces selectivity by 30%) .

- Temperature : Lower temperatures (−78°C) favor kinetic control (d.r. improvement by 2–3×).

- Additives : Lewis acids (e.g., Mg(OTf)₂) enhance chelation, increasing d.r. to 12:1 in aldol reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.